5-Bromo-1-(bromomethyl)isoquinoline is an organic compound with the molecular formula C10H8Br2N. It is a derivative of isoquinoline, which is a nitrogen-containing heterocyclic aromatic compound. The unique feature of this compound is the presence of two bromine substituents: one at the 5-position and another at the 1-position as a bromomethyl group. This structural configuration enhances its reactivity and potential applications in various chemical and biological contexts.
5-Bromo-1-(bromomethyl)isoquinoline is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance, specifically labeled GHS07, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation. It is primarily sourced from chemical suppliers and used in research laboratories for various synthetic applications.
The synthesis of 5-bromo-1-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. A common method for synthesizing this compound is through the bromination of 5-methylisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
The molecular structure of 5-bromo-1-(bromomethyl)isoquinoline includes a bicyclic isoquinoline framework with two bromine atoms attached to different positions:
The compound exhibits a relatively high molecular weight due to the presence of two bromine atoms. Its unique structure imparts specific reactivity patterns that are valuable in synthetic chemistry.
5-Bromo-1-(bromomethyl)isoquinoline is versatile in organic synthesis, particularly in nucleophilic substitution reactions due to its electrophilic bromine centers. It can participate in:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration. For example, using polar aprotic solvents can enhance nucleophilic attack on the bromine atoms.
The mechanism by which 5-bromo-1-(bromomethyl)isoquinoline acts in chemical reactions typically involves:
This mechanism underlies its utility in both synthetic organic chemistry and medicinal chemistry applications.
Relevant data regarding density, boiling point, and other physical constants may be obtained from experimental studies or supplier data sheets.
5-Bromo-1-(bromomethyl)isoquinoline has a wide range of applications:
Electrophilic bromination of the isoquinoline nucleus provides the foundational step for accessing 5-bromo-1-(bromomethyl)isoquinoline. This process exploits the electron-deficient nature of the heterocycle, requiring activation via in situ protonation or Lewis acid catalysis. Concentrated sulfuric acid (96%) serves dual roles as solvent and activator, facilitating dissolution of isoquinoline and subsequent generation of electrophilic bromonium species from N-bromosuccinimide (NBS) at cryogenic temperatures (–25°C to –18°C) [1] [2]. Key parameters include:
Table 1: Comparative Brominating Agents for Isoquinoline Derivatives
| Brominating Agent | Solvent System | Temperature | 5-Bromo Yield | Regioselectivity (5:8) |
|---|---|---|---|---|
| NBS | H₂SO₄ (96%) | –25°C | 47–49% | 95:5 |
| Br₂/AlBr₃ | Melt | 75°C | 39–46% | 85:15 |
| Br₂/Ag₂SO₄ | H₂SO₄ | 20°C | 23% | 70:30 |
Post-bromination workup involves careful neutralization (pH 8–9) with aqueous ammonia to precipitate crude 5-bromoisoquinoline, followed by distillation (bp 145–149°C at 14 mmHg) or chromatographic purification [1] [2].
Direct installation of the bromomethyl group at C-1 remains synthetically challenging. Current approaches employ a two-step sequence:
Critical optimizations include:
Table 2: One-Pot Bromomethylation Parameters
| Step | Reagents/Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Lithiation | n-BuLi (2.5 eq), THF, –78°C | 1 hr | >95% conversion | N/A |
| Electrophilic trapping | CH₂Br₂ (5 eq), –78°C to 25°C | 12 hr | 68–72% | 90–95% |
Classical Sandmeyer reactions enable C-1 functionalization but suffer from scalability issues. Modern adaptations employ in situ diazotization of 1-amino-5-bromoisoquinoline:
Limitations include diazonium instability above –10°C and competing reduction byproducts (e.g., 5-bromoisoquinoline). Yields plateau at 50–60% due to these side reactions [6].
Pomeranz–Fritsch cyclization offers a divergent route via condensation of brominated benzaldehydes with aminoacetaldehyde diethyl acetal:
5-Bromo-2,4-dimethoxybenzaldehyde + NH₂CH₂CH(OEt)₂ → Imine → Cyclized product (H₂SO₄/AcOH) Key advantages:
However, harsh cyclization conditions (conc. H₂SO₄, 60°C) limit applicability to acid-sensitive substrates.
Batch process limitations (e.g., exotherm control during bromination) are mitigated via continuous-flow systems:
Table 3: Continuous-Flow vs. Batch Performance
| Parameter | Batch Process | Continuous-Flow | Improvement |
|---|---|---|---|
| Reaction time | 5 hr | 8 min | 97% faster |
| Temperature control | ±3°C variability | ±0.5°C | 6x precise |
| Crude yield (5-bromo) | 47% | 53% | +6% |
| Byproduct formation | 5–7% dibromide | <1% dibromide | 80% reduction |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8